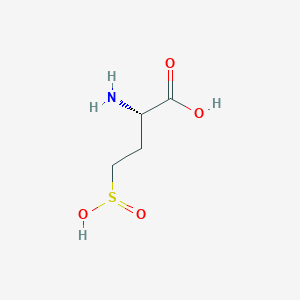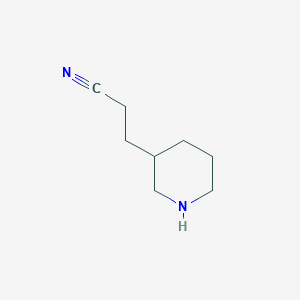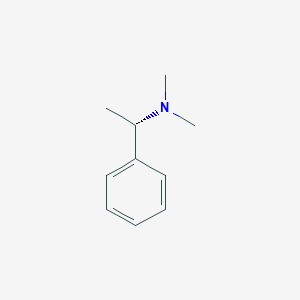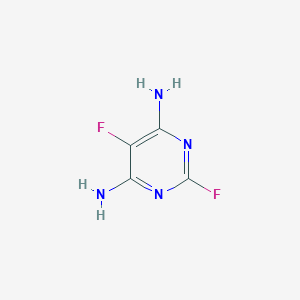
1-(dichloromethyl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(dichloromethyl)-2-methoxybenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where a dichloromethyl group and a methoxy group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(dichloromethyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the chloromethylation of 2-methoxybenzene (anisole) using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst. This reaction introduces the dichloromethyl group onto the benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(dichloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the dichloromethyl group can yield methoxybenzene derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are aldehydes and carboxylic acids.
Reduction: Methoxybenzene derivatives are the primary products.
Applications De Recherche Scientifique
1-(dichloromethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(dichloromethyl)-2-methoxybenzene involves its interaction with various molecular targets. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the introduction of other substituents onto the benzene ring. The methoxy group can also influence the reactivity of the compound by donating electron density to the aromatic ring, making it more reactive towards electrophiles.
Comparaison Avec Des Composés Similaires
1-Chloromethyl-2-methoxybenzene: Similar structure but with one chlorine atom.
2-Methoxybenzyl chloride: Lacks the second chlorine atom.
1-Dichloromethyl-4-methoxybenzene: Different position of the methoxy group.
Uniqueness: 1-(dichloromethyl)-2-methoxybenzene is unique due to the presence of both the dichloromethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Propriétés
IUPAC Name |
1-(dichloromethyl)-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMPXGQFIKLPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














